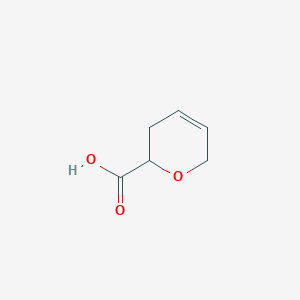
3,6-dihydro-2H-pyran-2-carboxylic acid
Overview
Description
“3,6-dihydro-2H-pyran-2-carboxylic acid” is a chemical compound . It is prepared via a thermal hetero Diels-Alder reaction of 1,3-dienes with glyoxylic esters without the use of catalysts and stabilizers .
Synthesis Analysis
The synthesis of “this compound” involves a thermal hetero Diels-Alder reaction of 1,3-dienes with glyoxylic esters . This process does not require the use of catalysts and stabilizers .Molecular Structure Analysis
The molecular formula of “this compound” is C6H8O3 . The InChI code is 1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h1-2,5H,3-4H2,(H,7,8) .Chemical Reactions Analysis
The key step in the synthesis of “this compound” is the thermal hetero Diels-Alder reaction of 1,3-dienes with glyoxylic esters .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 128.13 . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Catalytic Cyclization
A notable application of 3,6-dihydro-2H-pyran-2-carboxylic acid derivatives is in catalytic cyclization processes. Singh and Wirth (2011) described a selenium-catalyzed regioselective cyclization of γ,δ-unsaturated carboxylic acids to form 3,6-dihydro-2H-pyran-2-ones, achieving good to excellent yields using diphenyl diselenide as a catalyst and [bis(trifluoroacetoxy)iodo]benzene as an oxidant (Singh & Wirth, 2011).
Synthesis of Enantiomers
The compound's derivatives have been used in enantiospecific synthesis. Deschenaux et al. (1989) synthesized enantiomers of 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid from hydroxybutanoates, achieving over 93% enantiomeric excess (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).
Crystal Structure Analysis
Kovalskyi et al. (2011) investigated the structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid using X-ray diffraction, revealing its existence as an endo isomer and providing insights into the molecule's structural characteristics (Kovalskyi, Kinzhybalo, Karpiak, & Marshalok, 2011).
Insecticidal Applications
Spreitzer, Müller, and Buchbauer (1990) prepared derivatives of 5,6-dihydro-2H-pyran-3-carboxylic acid and tested them in an insecticidal/fungicidal/acaricidal screening programme. The methylester derivative showed a notable knock-down effect against Drosophila melanogaster (Spreitzer, Müller, & Buchbauer, 1990).
Ring Contraction Synthesis
Chang, Lin, and Pai (2006) presented a synthesis method for 3-aryl-2,5-dihydrofurans via ring contraction of 4-aryl-3,6-dihydro-2H-pyrans, highlighting the potential biological activities of these building blocks (Chang, Lin, & Pai, 2006).
properties
IUPAC Name |
3,6-dihydro-2H-pyran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h1-2,5H,3-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRKSSDYRPRYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116233-54-6 | |
| Record name | 3,6-dihydro-2H-pyran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




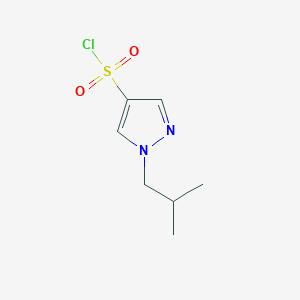


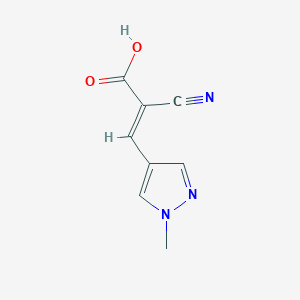
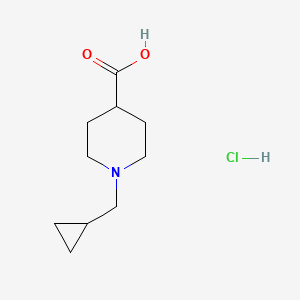
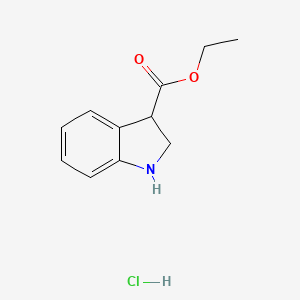
![Spiro[2.4]hept-4-en-6-one](/img/structure/B3375947.png)

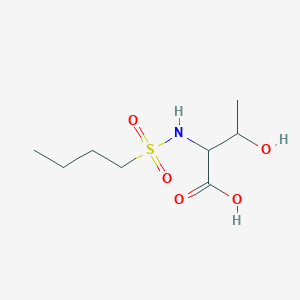
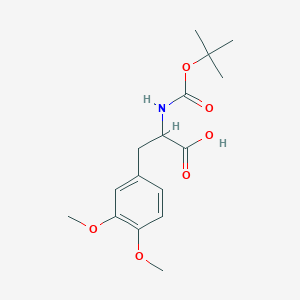
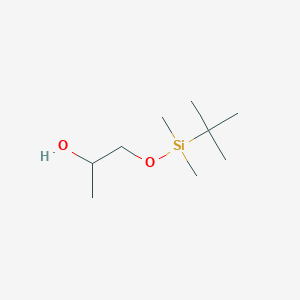
![4-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B3375981.png)
